N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride
Description
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride is a piperidine-4-carboxamide derivative with a pyridin-3-ylmethyl substituent on the amide nitrogen and a hydrochloride salt. Its structural features include:
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(11-3-6-13-7-4-11)15-9-10-2-1-5-14-8-10;/h1-2,5,8,11,13H,3-4,6-7,9H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSJWECFLZMAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC2=CN=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220035-36-8 | |
| Record name | 4-Piperidinecarboxamide, N-(3-pyridinylmethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 3-pyridinemethanol with 4-piperidinecarboxylic acid in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in an organic solvent like dichloromethane under mild conditions to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxide derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the pyridine ring.
Reduction: Corresponding amines from the reduction of the carboxamide group.
Substitution: Various substituted pyridine derivatives depending on the electrophilic reagent used.
Scientific Research Applications
Chemical Properties and Structure
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride has the molecular formula and a molecular weight of approximately 276.25 g/mol. Its structure includes a piperidine ring, which is known for its diverse biological activities.
Biological Activities
2.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that the compound may serve as a lead for developing new anticancer agents targeting specific signaling pathways involved in cell growth and survival .
2.2 Anti-inflammatory Effects
In another study, the compound demonstrated notable anti-inflammatory effects by significantly reducing nitric oxide levels in BV-2 microglial cells at a concentration of 10 µM, indicating its potential use in treating neuroinflammatory conditions .
Case Studies
Case Study 1: Anti-inflammatory Effects
A study focused on the anti-inflammatory properties of this compound found that treatment led to a reduction in pro-inflammatory cytokines, suggesting its potential application in neurodegenerative diseases characterized by inflammation .
Case Study 2: Kinase Inhibition Profile
A comprehensive analysis evaluated the kinase inhibition profile of this compound, revealing effective inhibition of GSK-3β, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Safety and Toxicity
The safety profile of this compound was assessed through cytotoxicity tests on HT-22 and BV-2 cell lines. Results indicated no significant decrease in cell viability at concentrations up to 100 µM, suggesting a favorable safety margin for further development .
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to various biological effects. The compound may interact with G-protein coupled receptors (GPCRs) and ion channels, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The table below compares N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride with structurally related compounds:
Structure-Activity Relationships (SAR)
- Bulkier Substituents Enhance Selectivity : The addition of a naphthalen-1-yl-ethyl group in compound 15 () increases hydrophobicity, likely improving affinity for lipophilic targets (e.g., enzymes or receptors) .
- Electron-Withdrawing Groups: The 3-cyanophenyl substituent in N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride introduces electron-withdrawing effects, which may enhance metabolic stability .
Commercial and Research Relevance
- Cost Variability: N-(3-cyanophenyl)piperidine-4-carboxamide hydrochloride is priced at $808.89/g, reflecting the expense of introducing cyano groups .
- Isomer Availability : The pyridin-4-ylmethyl isomer (CAS 1219976-65-4) is commercially available, while the pyridin-3-ylmethyl variant (CAS 1170206-86-6) is less common .
Biological Activity
N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride is a piperidine derivative that has garnered attention in scientific research due to its potential biological activities. This compound, characterized by a pyridine ring linked to a piperidine moiety via a carboxamide group, exhibits various interactions with biological macromolecules, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is soluble in water due to the presence of the hydrochloride salt form, which enhances its bioavailability for biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to modulate the activity of various enzymes and receptors, particularly G-protein coupled receptors (GPCRs) and ion channels. These interactions can influence cellular signaling pathways and physiological responses, potentially leading to therapeutic effects such as anti-inflammatory and analgesic properties.
1. Antiviral Properties
Research has indicated that compounds similar to this compound may exhibit antiviral activity. For instance, studies on related piperidine derivatives have shown efficacy against neurotropic alphaviruses, demonstrating their potential as antiviral agents .
2. Anticancer Activity
Piperidine derivatives have been explored for their anticancer properties. Some studies suggest that modifications in the piperidine structure can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have demonstrated improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
3. Cholinesterase Inhibition
Compounds within the piperidine class have been evaluated for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The presence of specific functional groups in these compounds can significantly enhance their inhibitory potency .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound and related compounds. The following table summarizes key findings related to their biological activities:
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Antiviral | 5.0 | Effective against neurotropic viruses |
| Compound B | Anticancer | 2.4 | Superior cytotoxicity in cancer models |
| Compound C | Cholinesterase Inhibitor | 0.84 | Competitive inhibition observed |
These findings highlight the diverse biological activities associated with this class of compounds.
Q & A
Q. What are the standard synthetic routes for N-(pyridin-3-ylmethyl)piperidine-4-carboxamide hydrochloride?
Methodological Answer: The synthesis typically involves amide coupling between piperidine-4-carboxylic acid derivatives and pyridinylmethyl amines. A general procedure includes:
Activation of the carboxylic acid : Use reagents like isobutyl chloroformate in the presence of triethylamine to form a mixed anhydride intermediate .
Amide bond formation : React the activated intermediate with 3-(aminomethyl)pyridine under inert conditions (e.g., argon atmosphere) in chloroform.
Hydrochloride salt formation : Treat the free base with HCl in a suitable solvent (e.g., ethanol) to precipitate the hydrochloride salt.
For structural analogs (e.g., WAY-312237), similar protocols are employed, emphasizing the importance of protecting group strategies and purification via recrystallization .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- NMR : Analyze , , and spectra to confirm proton environments, carbon frameworks, and amide bond geometry.
- Mass Spectrometry (MS) : Use ESI-MS or HRMS to verify molecular weight and fragmentation patterns.
- Crystallography :
- Single-crystal X-ray diffraction : Employ SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen bonding and supramolecular interactions (e.g., π-π stacking in pyridine rings) are analyzed using CCDC data (e.g., Cambridge Structural Database) .
- Validation : Cross-check crystallographic data (e.g., CIF files) against computational models using Mercury or Olex2 software .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.
- Emergency Protocols :
Advanced Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
Methodological Answer:
- Solvent Selection : Test polar aprotic solvents (e.g., DMF, THF) to enhance amide coupling efficiency.
- Catalysis : Screen coupling agents (e.g., HATU, EDCI) or catalysts (e.g., DMAP) to reduce reaction time.
- Temperature Control : Optimize stepwise heating (e.g., 0°C → room temperature) to minimize side reactions.
- Purification : Use column chromatography (silica gel, eluent: CHCl/MeOH gradient) or preparative HPLC for high-purity isolates.
For example, analogs like WAY-312237 achieved >95% purity via recrystallization from ethanol/water mixtures .
Q. What computational methods analyze the compound's supramolecular interactions?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, van der Waals contacts) using CrystalExplorer. For pyridine derivatives, π-π stacking distances (3.5–4.0 Å) and C–H···O/N interactions dominate .
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths/angles.
- CSD Mining : Query the Cambridge Structural Database for similar piperidine-pyridine systems to identify common packing motifs .
Q. How to resolve discrepancies between experimental and computational data?
Methodological Answer:
- Validation Steps :
- Crystallographic Refinement : Re-examine SHELXL refinement parameters (e.g., displacement ellipsoids, R-factors) to detect model errors .
- Spectroscopic Cross-Check : Compare computed NMR chemical shifts (GIAO method) with experimental data to identify conformational mismatches.
- Thermogravimetric Analysis (TGA) : Confirm hydrate/solvate content if computational models assume anhydrous structures.
- Case Study : For N-oxide analogs, discrepancies in hydrogen bond lengths were resolved by adjusting DFT solvation models (e.g., COSMO-RS) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
